2-[(4-Amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone
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Overview
Description
- The amino group is introduced via nitration followed by reduction.
- Reaction conditions: Nitration with nitric acid and sulfuric acid, followed by reduction with hydrogen gas and a palladium catalyst.
Attachment of the 4-BROMOPHENYL Group
- The 4-bromophenyl group is introduced through a nucleophilic substitution reaction.
- Reaction conditions: Reaction with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Final Compound
- The final compound is formed by reacting the intermediate with ethanone.
- Reaction conditions: Reflux in an appropriate solvent such as acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-5-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-1-(4-BROMOPHENYL)-1-ETHANONE can be achieved through a multi-step process:
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Formation of the Benzothieno[2,3-d]pyrimidine Core
- Starting with 2-aminothiophenol and ethyl acetoacetate, the benzothieno[2,3-d]pyrimidine core is synthesized through a cyclization reaction.
- Reaction conditions: Reflux in ethanol with a catalytic amount of acid.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
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Reduction
- Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
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Substitution
- The aromatic bromine can undergo nucleophilic substitution reactions.
- Common reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
- Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
- Used in drug discovery and development programs.
Industry
- Utilized in the development of new materials with specific electronic and optical properties.
- Applied in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-5-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-1-(4-BROMOPHENYL)-1-ETHANONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-AMINO-5-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-1-(4-CHLOROPHENYL)-1-ETHANONE
- 2-[(4-AMINO-5-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE
Uniqueness
- The presence of the 4-bromophenyl group in 2-[(4-AMINO-5-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-1-(4-BROMOPHENYL)-1-ETHANONE imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Compared to its chloro and fluoro analogs, the bromo derivative may exhibit different binding affinities and selectivities towards biological targets, potentially leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C19H18BrN3OS2 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[(4-amino-5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C19H18BrN3OS2/c1-10-3-2-4-14-15(10)16-17(21)22-19(23-18(16)26-14)25-9-13(24)11-5-7-12(20)8-6-11/h5-8,10H,2-4,9H2,1H3,(H2,21,22,23) |
InChI Key |
BIKXNMJYYGYMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(N=C(N=C3S2)SCC(=O)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
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